2-methyl-5-(trifluoromethyl)benzoyl Chloride
Overview
Description
2-Methyl-5-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C9H6ClF3O and a molecular weight of 222.59 g/mol . This compound is characterized by the presence of a trifluoromethyl group and a benzoyl chloride moiety, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(trifluoromethyl)benzoyl chloride typically involves the reaction of 2-methyl-5-(trifluoromethyl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions at around 80°C for approximately 10 hours. After the reaction, the excess thionyl chloride is removed by distillation, and the crude product is purified by vacuum distillation .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and efficient distillation units to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-methyl-5-(trifluoromethyl)benzoic acid.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of the compound.
Amines, Alcohols, and Thiols: Common nucleophiles for substitution reactions.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura.
Major Products Formed
2-Methyl-5-(trifluoromethyl)benzoic Acid: Formed by hydrolysis.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
2-Methyl-5-(trifluoromethyl)benzoyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Material Science: In the development of novel materials with specific properties.
Biological Studies: As a reagent in the modification of biomolecules for studying biological processes.
Mechanism of Action
The mechanism of action of 2-methyl-5-(trifluoromethyl)benzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acyl derivatives, which can then participate in further chemical transformations. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)benzoyl Chloride
- 4-Fluoro-2-(trifluoromethyl)benzoyl Chloride
- 2,4-Bis(trifluoromethyl)benzyl Chloride
- 3,5-Bis(trifluoromethyl)benzoyl Chloride
Uniqueness
2-Methyl-5-(trifluoromethyl)benzoyl chloride is unique due to the presence of both a methyl and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate for synthesizing compounds with specific characteristics .
Properties
IUPAC Name |
2-methyl-5-(trifluoromethyl)benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c1-5-2-3-6(9(11,12)13)4-7(5)8(10)14/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPJWWPYMSWHBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379609 | |
Record name | 2-methyl-5-(trifluoromethyl)benzoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261952-08-3 | |
Record name | 2-Methyl-5-(trifluoromethyl)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261952-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-methyl-5-(trifluoromethyl)benzoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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